molecular formula C9H20OSi B1582731 Allyloxy-tert-butyldimethylsilane CAS No. 105875-75-0

Allyloxy-tert-butyldimethylsilane

Cat. No. B1582731
M. Wt: 172.34 g/mol
InChI Key: DHWVPYLVNAKSEU-UHFFFAOYSA-N
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Description

Allyloxy-tert-butyldimethylsilane (ATBDMS) is an organosilicon compound with a wide range of applications in the scientific research field. It is a colorless liquid at room temperature and is soluble in many organic solvents. ATBDMS is used as a catalyst in various chemical reactions and is known for its ability to improve the yield and selectivity of reactions. Additionally, it has been used in the synthesis of various compounds, including polymers, pharmaceuticals, and specialty chemicals.

Scientific Research Applications

Preparation and Reactions

Allyloxy-tert-butyldimethylsilane has been studied in the context of its preparation and reactions. For instance, (chloromethyl)-tert-butyldimethylsilane, a related compound, was synthesized through a series of reactions involving intramolecular rearrangement and methylation. This compound was found to undergo intramolecular rearrangement with aluminum chloride, indicating the reactivity and potential applications in synthesis (Kumada et al., 1964).

Photopolymerization and Functionalized Siloxanes

The synthesis and photopolymerization of propenyl ether and epoxy functionalized siloxanes, using precursors like 1-allyloxy-4(1-propenoxy)butane, have been achieved. The controlled, rhodium-catalyzed hydrosilation of allyl ether with various H-functional siloxanes demonstrates the significance of allyloxy-tert-butyldimethylsilane in the field of optical materials (W. G. Kim et al., 2003).

Tandem Reactions and Isochromene Derivatives

The palladium-catalyzed reaction involving tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane leads to the formation of 1-vinyl-1H-isochromene derivatives. This indicates its use in tandem reactions and the synthesis of complex organic compounds (Mutter et al., 2001).

Stereoselective Synthesis

The compound plays a role in the stereoselective synthesis of various organic compounds. For instance, it's been used in the synthesis of cyclopropanone ketals and in reactions involving lithiated carbon nucleophiles and silylated vinyloxiranes (Yasui et al., 1995).

Catalyzed Cascade Cross Coupling/Cyclizations

Allyloxy-tert-butyldimethylsilane is involved in palladium-catalyzed cascade cross-couplings and cyclizations. This is indicative of its role in synthesizing complex bicyclic structures, which are important in organic synthesis and potentially in pharmaceutical research (Demircan, 2014).

Polysiloxanes and Metal Ion Transport

The compound has been used in the synthesis of novel polysiloxanes with pendant hand-basket type calix[6]crowns. These materials show potential in transporting metal ions in liquid membranes, demonstrating its utility in materials science (Li et al., 2008).

Thin Film Technology

In the domain of thin film technology, particularly for lab-on-a-chip devices, allyloxy-tert-butyldimethylsilane derivatives have been investigated. Their role in constructing multilayer PDMS devices is of interest in microfluidics and lab-on-a-chip applications (Koschwanez et al., 2009).

Protected 1,2-Amino Alcohols Synthesis

The compound also finds applications in the asymmetric synthesis of protected 1,2-amino alcohols, highlighting its importance in the synthesis of complex organic molecules (Tang et al., 2001).

properties

IUPAC Name

tert-butyl-dimethyl-prop-2-enoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWVPYLVNAKSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341726
Record name Allyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyloxy-tert-butyldimethylsilane

CAS RN

105875-75-0
Record name Allyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyloxy-tert-butyldimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
TT Adint, GW Wong, CR Landis - The Journal of Organic …, 2013 - ACS Publications
… Allyloxy-tert-butyldimethylsilane Similar to previously reported studies, one-pot AHF of styrene, vinyl acetate, and allyloxy-tert-butyldimethylsilane … , and allyloxy-tert-butyldimethylsilane …
Number of citations: 54 pubs.acs.org
TT Adint, CR Landis - Journal of the American Chemical Society, 2014 - ACS Publications
… Rh–BDP catalysts C8 and C9, along with homogeneous catalyst C7, were screened using the one-pot/multiolefin screen (styrene/vinyl acetate/allyloxy tert-butyldimethylsilane) used for …
Number of citations: 71 pubs.acs.org
J Wildt, AC Brezny, CR Landis - Organometallics, 2017 - ACS Publications
… substrates allyl alcohol, allyloxy-tert-butyldimethylsilane, and 3-… Hydroformylation of allyloxy-tert-butyldimethylsilane … to linear ratio for allyloxy-tert-butyldimethylsilane compared to the …
Number of citations: 14 pubs.acs.org
RF Algera, Y Ma, DB Collum - Journal of the American Chemical …, 2017 - ACS Publications
… Isomerization of allyloxy-tert-butyldimethylsilane 3c using NaDA in neat THF containing 3 equiv of (i-Pr) 2 ND with monitoring by 1 H NMR spectroscopy showed <20% deuterium …
Number of citations: 32 pubs.acs.org
RI McDonald, GW Wong, RP Neupane… - Journal of the …, 2010 - ACS Publications
Rhodium complexes of diazaphospholane ligands catalyze the asymmetric hydroformylation of N-vinyl carboxamides, allyl ethers, and allyl carbamates; products include 1,2- and 1,3-…
Number of citations: 132 pubs.acs.org
F Berthiol, H Doucet, M Santelli - 2005 - Wiley Online Library
… First we studied the reactivity of allyloxytrimethylsilane and allyloxy-tert-butyldimethylsilane. In the … Next, we studied the reaction with allyloxy-tert-butyldimethylsilane (Table 1). With this …
LS Boffa, BM Novak - Chemical reviews, 2000 - ACS Publications
… Similarly, allyloxy-tert-butyldimethylsilane, allyloxytrimethylsilane, and the less sterically protected monomer 5-trimethylsilyloxy-1-pentene did not polymerize with either catalyst. The …
Number of citations: 095 pubs.acs.org
R Roy, R Dominique, SK Das - The Journal of Organic Chemistry, 1999 - ACS Publications
… To investigate the protecting group compatibility of this cross-metathesis reaction, methyl 4-pentenoate (6) and allyloxy-tert-butyldimethylsilane (7) were synthesized using standard …
Number of citations: 85 pubs.acs.org
I Korczagin, MA Hempenius, GJ Vancso - Macromolecules, 2004 - ACS Publications
… 3-(Tert-butyldimethylsiloxy)propyldimethylchlorosilane (2) was prepared by a Pt-catalyzed hydrosilylation reaction of allyloxy-tert-butyldimethylsilane and chlorodimethylsilane in toluene…
Number of citations: 35 pubs.acs.org
J Wildt - 2016 - search.proquest.com
… Styrene was hydroformylated competitively with allyl cyanide and vinyl acetate competitively with allyloxy-tert-butyldimethylsilane were performed, (vide infra, Table 3.3). All ligands …
Number of citations: 0 search.proquest.com

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